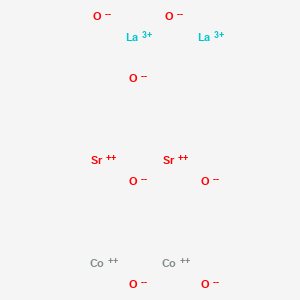

Distrontium;cobalt(2+);lanthanum(3+);oxygen(2-)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Distrontium;cobalt(2+);lanthanum(3+);oxygen(2-) is a complex compound that combines elements from different groups of the periodic table. This compound is known for its unique properties and potential applications in various fields, including catalysis, energy storage, and electronic materials. The combination of strontium, cobalt, lanthanum, and oxygen in a single compound results in a material with interesting structural and chemical characteristics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Distrontium;cobalt(2+);lanthanum(3+);oxygen(2-) typically involves the use of precursor materials such as nitrate salts of strontium, cobalt, and lanthanum. One common method is the precursor accumulation (PA) method, which involves soaking a commercially available carbon powder in a solution of the nitrate salts of the respective metals. The sample is then dried and calcined in air to form the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable techniques such as suspension plasma spray deposition. This method allows for the fabrication of dense oxygen separation membranes on porous metal substrates, which are essential for various industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

Distrontium;cobalt(2+);lanthanum(3+);oxygen(2-) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its functionality in various applications.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxygen, hydrogen, and various reducing agents. The reactions typically occur under high-temperature conditions, often exceeding 700°C .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in oxidation reactions, the compound may form higher oxides, while in reduction reactions, it may yield lower oxidation state products .

Wissenschaftliche Forschungsanwendungen

Distrontium;cobalt(2+);lanthanum(3+);oxygen(2-) has a wide range of scientific research applications:

Biology: The compound’s unique properties make it a candidate for use in biosensors and other biological applications.

Medicine: Research is ongoing into its potential use in medical devices and drug delivery systems.

Industry: It is used in the production of solid oxide fuel cells (SOFCs) and other energy storage devices.

Wirkmechanismus

The mechanism by which Distrontium;cobalt(2+);lanthanum(3+);oxygen(2-) exerts its effects involves its ability to facilitate electron and ion transport. This is particularly important in its role as a catalyst for the oxygen evolution and reduction reactions. The compound’s structure allows for efficient oxygen ion conduction, which is critical for its performance in energy storage and conversion applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Distrontium ruthenate:

Lanthanum cobaltite: Another similar compound, lanthanum cobaltite, is widely used in catalysis and energy storage applications.

Uniqueness

What sets Distrontium;cobalt(2+);lanthanum(3+);oxygen(2-) apart from these similar compounds is its unique combination of elements, which results in distinct structural and chemical properties. This makes it particularly effective in applications requiring high catalytic activity and stability under extreme conditions .

Eigenschaften

IUPAC Name |

distrontium;cobalt(2+);lanthanum(3+);oxygen(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Co.2La.7O.2Sr/q2*+2;2*+3;7*-2;2*+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNWIUWYKHBAKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Co+2].[Co+2].[Sr+2].[Sr+2].[La+3].[La+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Co2La2O7Sr2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-diazatetracyclo[6.4.0.02,4.03,7]dodeca-1(12),5,8,10-tetraene](/img/structure/B8541.png)